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Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

Cat. No.: B7722540 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of synthesized compounds is a critical step in the research and development

pipeline. This guide provides a comprehensive comparison of spectroscopic data for 5-
Methylpyridin-2(1H)-one and its structural isomers, offering a practical framework for

validating its structure using common spectroscopic techniques.

Introduction to 5-Methylpyridin-2(1H)-one and its
Isomers
5-Methylpyridin-2(1H)-one is a heterocyclic organic compound with the molecular formula

C₆H₇NO. It exists in a tautomeric equilibrium with its hydroxypyridine form, 5-methylpyridin-2-ol.

This tautomerism is sensitive to the solvent environment, which can influence the resulting

spectroscopic data. For accurate structural validation, it is essential to compare the

experimental data of a synthesized compound with reference data and the expected data for its

potential isomers. This guide focuses on the comparison of 5-Methylpyridin-2(1H)-one with its

key positional isomers: 3-Methylpyridin-2(1H)-one, 4-Methylpyridin-2(1H)-one, and 6-

Methylpyridin-2(1H)-one.

Spectroscopic Data Comparison
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data for 5-Methylpyridin-2(1H)-one and its isomers. It is important to note that NMR chemical
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shifts can vary depending on the solvent used due to the tautomeric nature of these

compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compoun
d

H-3 H-4 H-6 -CH₃ NH Solvent

5-

Methylpyrid

in-2(1H)-

one

~6.1 ~7.3 ~7.1 ~2.1
~12.5

(broad)
DMSO-d₆

3-

Methylpyrid

in-2(1H)-

one

- ~7.25 ~6.13 ~2.16 ~13.43
DMSO-

d₆[1]

4-

Methylpyrid

in-2(1H)-

one

~6.0 - ~7.0 ~2.2
~12.0

(broad)
CDCl₃

6-

Methylpyrid

in-2(1H)-

one

~6.0 ~7.4 - ~2.3
~12.0

(broad)
CDCl₃

Note: Data for 4- and 6-methyl isomers in CDCl₃ are estimations based on related structures

and may vary.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
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Compo
und

C-2 C-3 C-4 C-5 C-6 -CH₃ Solvent

5-

Methylpy

ridin-

2(1H)-

one

~164 ~119 ~140 ~129 ~135 ~17 DMSO-d₆

3-

Methylpy

ridin-

2(1H)-

one

~165 ~128 ~138 ~120 ~135 ~17 CDCl₃

4-

Methylpy

ridin-

2(1H)-

one

~165 ~118 ~148 ~121 ~138 ~20 CDCl₃

6-

Methylpy

ridin-

2(1H)-

one

~165 ~105 ~139 ~115 ~152 ~20 CDCl₃

Note: Data for isomers are based on available literature and database entries; solvent

consistency is a key challenge.

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
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Compound N-H Stretch C=O Stretch C=C Stretch C-H Stretch

5-Methylpyridin-

2(1H)-one

3400-3200

(broad)
~1660 ~1600, ~1550 3100-2850

3-Methylpyridin-

2(1H)-one

3400-3200

(broad)
~1655 ~1605, ~1560 3100-2850

4-Methylpyridin-

2(1H)-one

3400-3200

(broad)
~1650 ~1610, ~1565 3100-2850

6-Methylpyridin-

2(1H)-one

3400-3200

(broad)
~1650 ~1600, ~1570 3100-2850[2]

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound
Molecular Ion
[M]⁺

[M-CO]⁺ [M-CH₃]⁺
Other Key
Fragments

5-Methylpyridin-

2(1H)-one
109[3] 81 94 53, 39

3-Methylpyridin-

2(1H)-one
109 81 94 53, 39

4-Methylpyridin-

2(1H)-one
109 81 94 53, 39

6-Methylpyridin-

2(1H)-one
109 81 94 53, 39

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of

solvent is critical due to the tautomeric nature of the compounds.

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better

resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆

at 2.50 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024 or more scans.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52

ppm).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32

scans.

Data Processing: The spectrum is typically presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Instrument: A mass spectrometer with an electron ionization source.

Acquisition:

Ionize the sample using a standard electron energy of 70 eV.

Scan a mass range appropriate for the compound (e.g., m/z 35-200).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure.

Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of a

synthesized compound like 5-Methylpyridin-2(1H)-one using spectroscopy.
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Workflow for Spectroscopic Structure Validation

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Comparison

Conclusion

Synthesize Target Compound
(e.g., 5-Methylpyridin-2(1H)-one)

Purify Compound
(e.g., Recrystallization, Chromatography)

Acquire NMR Spectra
(1H, 13C, 2D) Acquire IR Spectrum Acquire Mass Spectrum

Process & Analyze
Spectroscopic Data

Compare with Literature/Database
(Target Compound & Isomers)

Structure Confirmed

Data Match

Structure Discrepancy
(Further Investigation)

Data Mismatch

Click to download full resolution via product page

Caption: Logical workflow for validating a chemical structure using spectroscopy.
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By systematically following this workflow and carefully comparing the acquired spectroscopic

data with the reference data provided in this guide, researchers can confidently validate the

structure of synthesized 5-Methylpyridin-2(1H)-one and distinguish it from its isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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